molecular formula C12H15BFNO3 B14856536 (6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester

(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14856536
M. Wt: 251.06 g/mol
InChI Key: ZDOYEPUNDYPLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a fluorinated pyridine ring, making it a valuable intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of a fluorinated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-fluoro-4-formylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-formylpyridin-2-YL)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Properties

Molecular Formula

C12H15BFNO3

Molecular Weight

251.06 g/mol

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)6-10(14)15-9/h5-7H,1-4H3

InChI Key

ZDOYEPUNDYPLNF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.